molecular formula C5H10O5 B583956 (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol CAS No. 169783-76-0

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol

Cat. No.: B583956
CAS No.: 169783-76-0
M. Wt: 151.136
InChI Key: PYMYPHUHKUWMLA-GNCXMTFQSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound .


Chemical Reactions Analysis

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Physical and Chemical Properties Analysis

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Mechanism of Action

Target of Action

D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .

Mode of Action

D-Ribose-3-D interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .

Biochemical Pathways

D-Ribose-3-D affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . D-Ribose-3-D is an essential component of the respiratory, skeletal, and nervous systems .

Pharmacokinetics

D-Ribose-3-D is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .

Result of Action

The molecular and cellular effects of D-Ribose-3-D’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . D-Ribose-3-D supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Ribose-3-D. For instance, diet and physical activity can affect the metabolism of D-Ribose-3-D . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated D-Ribose-3-D levels

Safety and Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards that the compound can cause .

Future Directions

This involves the potential future applications and studies that can be done on the compound .

Biochemical Analysis

Biochemical Properties

D-Ribose-3-D plays a significant role in biochemical reactions. It is a crucial component of ribonucleotides, which are the building blocks of RNA . This means that D-Ribose-3-D interacts with a variety of enzymes, proteins, and other biomolecules involved in the synthesis and regulation of RNA. The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of D-Ribose-3-D on various types of cells and cellular processes are profound. As a key component of ribonucleotides, D-Ribose-3-D influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence or absence can significantly affect the overall functioning of a cell.

Dosage Effects in Animal Models

The effects of D-Ribose-3-D can vary with different dosages in animal models. For instance, a study showed that D-Ribose could cause cognitive impairment in rodents, and cognition deteriorated with increasing dose .

Properties

IUPAC Name

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-YOLHSRPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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